molecular formula C11H12N4 B13890784 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline

7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13890784
M. Wt: 200.24 g/mol
InChI Key: SMIUEYGYPRCATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a triazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring, known for its biological activity, and the tetrahydroisoquinoline structure, which is a common scaffold in many natural products and pharmaceuticals, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the triazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts as catalysts and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the tetrahydroisoquinoline moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted triazole-tetrahydroisoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological activity. The tetrahydroisoquinoline moiety can also interact with enzymes and receptors, enhancing the compound’s overall activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the triazole ring and the tetrahydroisoquinoline moiety. This combination enhances its potential biological activities and makes it a valuable compound for research and development. The presence of both moieties allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

7-(1,2,4-triazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H12N4/c1-2-11(15-7-13-14-8-15)5-10-6-12-4-3-9(1)10/h1-2,5,7-8,12H,3-4,6H2

InChI Key

SMIUEYGYPRCATG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N3C=NN=C3

Origin of Product

United States

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